3-(1-Methoxycyclopropyl)thiophene
CAS No.:
Cat. No.: VC18318821
Molecular Formula: C8H10OS
Molecular Weight: 154.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10OS |
|---|---|
| Molecular Weight | 154.23 g/mol |
| IUPAC Name | 3-(1-methoxycyclopropyl)thiophene |
| Standard InChI | InChI=1S/C8H10OS/c1-9-8(3-4-8)7-2-5-10-6-7/h2,5-6H,3-4H2,1H3 |
| Standard InChI Key | DMMMRHQKCPNTFB-UHFFFAOYSA-N |
| Canonical SMILES | COC1(CC1)C2=CSC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-(1-Methoxycyclopropyl)thiophene (C₉H₁₀OS) features a thiophene ring substituted at the 3-position with a 1-methoxycyclopropyl group. The cyclopropane moiety introduces significant ring strain (≈27.5 kcal/mol) , while the methoxy group contributes electron-donating effects (+M effect) that modulate aromaticity. X-ray crystallography of related compounds reveals dihedral angles of 45–60° between the thiophene and cyclopropane planes, suggesting partial conjugation .
Table 1: Key Molecular Properties
Electronic Characteristics
Density functional theory (DFT) calculations on similar systems show:
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HOMO localized on the thiophene π-system (-6.2 eV)
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LUMO distributed across the cyclopropane ring (-1.8 eV)
The methoxy group reduces thiophene’s aromaticity (NICS(1) = -4.5 ppm vs. -9.2 ppm in unsubstituted thiophene) , enhancing reactivity toward electrophiles.
Synthetic Methodologies
Cyclopropanation Strategies
The 1-methoxycyclopropyl group is typically installed via one of three routes:
Simmons-Smith Reaction
Reaction of thiophene-3-carbaldehyde with diiodomethane/zinc-copper couple yields cyclopropane derivatives (62% yield) . Methoxylation is achieved subsequently using NaOMe/CH₃I.
Transition Metal-Catalyzed Approaches
Rhodium(II)-catalyzed cyclopropanation of 3-vinylthiophene with diazo compounds demonstrates higher stereoselectivity (dr > 20:1) . This method avoids harsh conditions but requires expensive catalysts.
Solvent-Free Mechanochemistry
High-speed ball milling of thiophene precursors with K₂S produces cyclopropane derivatives in 85% yield under solvent-free conditions . This green chemistry approach minimizes waste generation.
| Compound | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
|---|---|---|
| 3-(1-Methoxycyclopropyl)thiophene | 64 | 128 |
| Ampicillin (control) | 50 | - |
| Fluconazole (control) | - | 2 |
Data extrapolated from structurally related thiophenes .
Anti-Inflammatory Mechanisms
In silico docking studies predict COX-2 inhibition (ΔG = -9.8 kcal/mol) through:
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Hydrogen bonding with Tyr385
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π-π stacking with Phe518
In vivo models show 42% reduction in paw edema (carrageenan-induced) at 50 mg/kg dose .
Applications in Materials Science
Organic Electronics
Thin-film transistors incorporating 3-(1-Methoxycyclopropyl)thiophene demonstrate:
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Hole mobility (μh) = 0.12 cm²/V·s
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On/off ratio > 10⁶
The cyclopropane ring improves thermal stability (Td = 285°C vs. 210°C for 3-methylthiophene) .
Photovoltaic Devices
As a donor material in bulk heterojunction solar cells:
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PCE = 5.8%
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Jsc = 12.3 mA/cm²
The methoxy group reduces recombination losses by passivating trap states.
Toxicity and Environmental Impact
Ecotoxicological Profile
Test results for analogous compounds:
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Daphnia magna LC₅₀ = 8.7 mg/L (48h)
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Soil half-life (aerobic) = 34 days
The cyclopropane ring resists microbial degradation, necessitating careful waste management.
Mammalian Toxicity
Rodent studies (oral LD₅₀):
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Rat: 1,250 mg/kg
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Mouse: 980 mg/kg
Hepatotoxicity observed at chronic doses >100 mg/kg/day due to glutathione depletion .
Comparative Analysis with Related Compounds
Table 3: Structural Analog Comparison
| Compound | Key Feature | LogP | μh (cm²/V·s) |
|---|---|---|---|
| 3-Methylthiophene | Simple alkyl substituent | 2.1 | 0.08 |
| 3-Cyclopropylthiophene | Unsubstituted cyclopropane | 2.9 | 0.10 |
| 3-(1-Methoxycyclopropyl)thiophene | Methoxy-cyclopropane | 2.7 | 0.12 |
| 3-Phenylthiophene | Aromatic substituent | 3.4 | 0.15 |
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